molecular formula C37H45N5O8 B145223 Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide CAS No. 133525-12-9

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Cat. No. B145223
M. Wt: 687.8 g/mol
InChI Key: IHOJNXHPVYGHSL-DFXXCKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a complex chemical compound used in scientific research. It has a known molecular formula of C37-H45-N5-O8 . Its versatile properties make it valuable for studying protein structures, enzyme kinetics, and drug target identification.


Molecular Structure Analysis

The molecular structure of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is defined by its molecular formula, C37-H45-N5-O8 . The compound includes a succinyl group, two isoleucyl groups, a tryptophyl group, and a methylcoumarinamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide include a molecular weight of 687.78 . It is typically stored at -20ºC . The compound’s boiling point is 1033.1ºC at 760mmHg, and it has a density of 1.282g/cm3 .

Scientific Research Applications

Neuroprotection and Spinal Cord Injury

Research on neuroprotection and the repair of injured spinal cords has explored various therapeutic strategies and compounds, some with mechanisms that might be relevant to the biochemical pathways involving succinylated peptides. Studies have examined interventions ranging from methylprednisolone sodium succinate to more novel approaches, highlighting the complexity of treating spinal cord injuries and the potential for innovative compounds to contribute to neuroprotection and repair (Hawryluk et al., 2008).

Amino Acid Metabolism in Nutrition

The role of branched-chain and straight-chain fatty acids derived from amino acids in ruminant nutrition offers insights into the metabolic importance of amino acids and their derivatives. These findings suggest a potential avenue for exploring the nutritional and metabolic implications of succinylated amino acids in various biological systems (Andries et al., 1987).

Serotonergic System and Neurotransmitter Synthesis

Studies on the brain's serotonergic system using labeled alpha-methyl-L-tryptophan highlight the importance of understanding amino acid derivatives in neurotransmitter synthesis and function. Such research underlines the potential significance of modified amino acids in studying and modulating neurotransmission and related neurological functions (Diksic & Young, 2001).

Cancer Metabolism and Succinylation

Research into the mechanism of succinylation in cancer underscores the role of post-translational modifications in tumorigenesis and the regulation of various cellular processes. These studies illuminate the complex interplay between metabolic pathways and cancer, suggesting potential targets for intervention and the role substances like succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide might play in regulating these processes (Lu & Han, 2022).

properties

CAS RN

133525-12-9

Product Name

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Molecular Formula

C37H45N5O8

Molecular Weight

687.8 g/mol

IUPAC Name

4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1

InChI Key

IHOJNXHPVYGHSL-DFXXCKAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Other CAS RN

133525-12-9

synonyms

Suc-Ile-Ile-Trp-MCA
succinyl-Ile-Ile-Trp-methylcoumarinamide
succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.